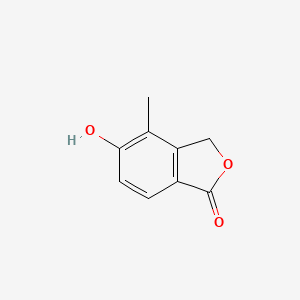

5-hydroxy-4-methylisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLSUJASPNFYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Obscure Fungal Metabolite: A Technical Guide to 5-hydroxy-4-methylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Bioactive Scaffold

Within the vast and intricate world of fungal secondary metabolites lies a plethora of structurally diverse compounds with significant, yet often underexplored, biological potential. One such molecule is 5-hydroxy-4-methylisobenzofuran-1(3H)-one , a member of the phthalide class of compounds. While not as extensively studied as some of its more famous relatives, like the immunosuppressant mycophenolic acid, its chemical architecture suggests a potential for interesting biological activities. This technical guide aims to provide a comprehensive overview of the known and inferred knowledge surrounding this intriguing fungal metabolite, with a focus on its natural occurrence, biosynthetic origins, and putative biological significance. Given the limited direct research on this specific compound, this guide will draw upon closely related analogues to build a scientifically grounded understanding.

Natural Occurrence: A Fungal Fingerprint

The natural sourcing of this compound points towards the fungal kingdom, a prolific producer of polyketide-derived secondary metabolites. While direct isolation of this exact compound is not extensively documented in publicly available literature, the isolation of a very close analogue, 5-hydroxy-7-methoxy-4-methylphthalide , from the endophytic fungus Penicillium crustosum provides a strong precedent for its natural occurrence in this genus.[1][2][3][4] This fungus was isolated from coffee seeds, highlighting the diverse ecological niches from which such compounds can be discovered.

The co-production of this phthalide with mycophenolic acid in P. crustosum suggests a potential biosynthetic linkage or a shared regulatory mechanism.[1][2][3][4] Fungi of the genera Aspergillus and Cephalosporium are also known producers of various isobenzofuranone derivatives, making them plausible, though unconfirmed, sources of this compound.

Table 1: Natural Occurrence of Structurally Related Isobenzofuranones

| Compound Name | Producing Organism | Source of Isolation | Reference |

| 5-hydroxy-7-methoxy-4-methylphthalide | Penicillium crustosum | Endophytic fungus from coffee seeds | [1][2][3][4] |

| 4-hydroxy-6-methoxy-5-methylphthalide | Aspergillus sp. | Marine-derived fungus | |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. | Fungus isolated from Sinarundinaria nitida |

Biosynthesis: A Glimpse into the Polyketide Pathway

The biosynthesis of this compound is proposed to follow a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. The core phthalide structure is likely assembled by a polyketide synthase (PKS) enzyme. Drawing parallels with the well-characterized biosynthesis of mycophenolic acid, the pathway likely initiates with the formation of a polyketide chain from acetyl-CoA and malonyl-CoA units.[5]

A key intermediate in the mycophenolic acid pathway is 5,7-dihydroxy-4-methylphthalide.[5] It is conceivable that this compound arises from a variation of this pathway, potentially through different tailoring enzymes such as hydroxylases, methyltransferases, and oxidoreductases.

The proposed biosynthetic pathway can be visualized as follows:

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of this compound from a fungal source would typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methods used for similar fungal metabolites.

1. Fungal Cultivation and Extraction:

-

Cultivation: The selected fungal strain (e.g., Penicillium crustosum) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth are extracted with an organic solvent such as ethyl acetate to partition the metabolites.

2. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Preparative HPLC: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

3. Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and stereochemistry.

Caption: A generalized workflow for the isolation and characterization of fungal isobenzofuranones.

Biological Activities and Potential Applications

While specific biological activity data for this compound is scarce, the broader class of isobenzofuran-1(3H)-ones, or phthalides, has been shown to exhibit a range of biological effects.[6] These activities provide a basis for predicting the potential therapeutic applications of the target compound.

Table 2: Reported Biological Activities of Isobenzofuranone Derivatives

| Biological Activity | Description | Reference |

| Antimicrobial | Inhibition of bacterial and fungal growth. | |

| Antioxidant | Scavenging of free radicals. | [6] |

| Antiproliferative | Inhibition of cancer cell growth. | [6] |

| Tyrosinase Inhibition | Potential application in cosmetics for skin lightening. | [7] |

The presence of a hydroxyl group on the aromatic ring of this compound suggests potential antioxidant activity, as phenolic compounds are known to be effective radical scavengers. Further screening against various microbial strains and cancer cell lines would be necessary to fully elucidate its bioactive profile.

Conclusion and Future Directions

This compound represents a yet-to-be-fully-explored fungal metabolite with potential for bioactive applications. Its likely origin from common fungal genera such as Penicillium and its structural similarity to other known bioactive phthalides make it a compelling target for natural product discovery programs. Future research should focus on the targeted isolation and comprehensive biological evaluation of this compound to unlock its therapeutic potential. Furthermore, elucidation of its precise biosynthetic pathway could open avenues for synthetic biology approaches to produce novel analogues with enhanced activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum [ouci.dntb.gov.ua]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of 5-hydroxy-4-methylisobenzofuran-1(3H)-one from Fungal Species

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating the bioactive fungal metabolite, 5-hydroxy-4-methylisobenzofuran-1(3H)-one. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development. We will delve into the strategic considerations behind experimental choices, from the selection of fungal species to the intricacies of chromatographic purification and structural elucidation.

Introduction to Fungal Isobenzofuranones

Isobenzofuranones, also known as phthalides, are a class of γ-lactone-containing aromatic compounds. Fungi, particularly from the genera Penicillium, Aspergillus, and Epicoccum, are prolific producers of these secondary metabolites[1]. These compounds exhibit a wide array of biological activities, including antifungal, antioxidant, and cytotoxic properties, making them attractive targets for drug discovery programs[1]. The specific compound of interest, this compound, belongs to this promising class of molecules.

The Biosynthetic Rationale: A Polyketide Pathway

The biosynthesis of isobenzofuranones in fungi originates from the polyketide pathway. These compounds are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs)[2][3][4]. Fungal PKSs are typically iterative Type I PKSs, which utilize simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA, to construct a polyketide chain through a series of condensation reactions[3][5]. The resulting polyketide intermediate undergoes a series of modifications, including cyclization and aromatization, to form the isobenzofuranone scaffold. The diversity of isobenzofuranone structures arises from variations in the PKS-mediated assembly and subsequent tailoring reactions catalyzed by enzymes such as oxidoreductases and methyltransferases. Understanding this biosynthetic origin is crucial for developing strategies to enhance the production of the target compound through metabolic engineering or precursor feeding experiments.

A Step-by-Step Guide to Isolation and Purification

The following protocol is a composite methodology based on established procedures for the isolation of isobenzofuranone derivatives from fungal sources. Optimization of specific parameters will likely be necessary depending on the chosen fungal strain and its growth characteristics.

Part 1: Fungal Cultivation and Fermentation

The initial and one of the most critical steps is the selection and cultivation of a fungal strain that produces this compound. While a definitive high-yield producer of this specific compound is not widely reported, species from the genera Penicillium, Cephalosporium, and Epicoccum are excellent candidates for screening[1][6][7].

Experimental Protocol: Fungal Fermentation

-

Inoculum Preparation:

-

Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (PDA) plate into a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB).

-

Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

-

-

Large-Scale Fermentation (Solid-State):

-

Prepare a solid-state fermentation medium consisting of rice or a mixture of rice and wheat bran in 1 L Erlenmeyer flasks. Moisten the substrate with distilled water to approximately 50-60% moisture content and sterilize by autoclaving.

-

Inoculate the sterilized solid medium with 5-10 mL of the seed culture.

-

Incubate the flasks under static conditions at 25-28°C for 21-28 days.

-

Part 2: Extraction of Fungal Metabolites

The goal of the extraction phase is to efficiently transfer the target compound from the fungal biomass and fermentation medium into a solvent from which it can be readily purified.

Experimental Protocol: Solvent Extraction

-

Following the incubation period, break up the solid fermented material.

-

Macerate the solid culture with ethyl acetate at a 1:3 (w/v) ratio and shake vigorously for 24 hours at room temperature.

-

Filter the mixture through cheesecloth and then filter paper to separate the solvent extract from the solid residue.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Part 3: Chromatographic Purification

The crude extract is a complex mixture of various fungal metabolites. A multi-step chromatographic approach is necessary to isolate the target compound.

Experimental Workflow for Purification

Caption: A generalized workflow for the chromatographic purification of this compound.

Experimental Protocol: Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with a non-polar solvent like hexane.

-

Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% hexane to 100% ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their size and polarity, and for removing pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain a high-purity compound, employ preparative or semi-preparative HPLC. A C18 column is typically used with a mobile phase gradient of water and methanol or acetonitrile. The elution can be monitored using a UV detector.

-

Part 4: Structural Elucidation

The identity and structure of the purified compound must be unequivocally confirmed using spectroscopic techniques.

Key Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₈O₃[8] |

| Molecular Weight | 164.16 g/mol [8] |

| IUPAC Name | 5-hydroxy-4-methyl-3H-2-benzofuran-1-one[8] |

The structure of this compound can be confirmed by comparing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with reported values.

Biosynthetic Pathway Overview

Caption: A simplified schematic of the biosynthetic pathway leading to isobenzofuranones.

Conclusion

The isolation of this compound from fungal sources is a multi-faceted process that requires a systematic approach, from the careful selection and cultivation of the producing organism to meticulous extraction and purification strategies. The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate this and other related bioactive isobenzofuranones. Further research into the biosynthetic pathways of these compounds will undoubtedly open new avenues for their enhanced production and the discovery of novel derivatives with therapeutic potential.

References

- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Functional analysis of fungal polyketide biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H8O3 | CID 66643957 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Abstract: Isobenzofuranone derivatives, also known as phthalides, represent a significant class of natural products with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive examination of the biosynthetic pathway leading to 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a representative phthalide. While the precise pathway for this specific molecule is not yet fully elucidated in published literature, this guide synthesizes current knowledge on phthalide biosynthesis, primarily leveraging the well-characterized pathway of mycophenolic acid (MPA), to propose a robust and scientifically grounded biosynthetic model.[2][3] We will delve into the enzymatic machinery, the polyketide origins, cellular compartmentalization, and the experimental methodologies required to validate and explore this pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer the production of this and related bioactive compounds.

Introduction: The Isobenzofuranone Core

Isobenzofuran-1(3H)-ones, or phthalides, are a class of naturally occurring lactones built upon a γ-lactone ring fused to a benzene ring.[1] They are found in various plant families and are particularly abundant in fungi of the genera Penicillium and Aspergillus.[4] The structural diversity of phthalides, stemming from different substitution patterns on the aromatic ring, gives rise to a broad range of biological activities, including immunosuppressive, antimicrobial, and anti-inflammatory effects.[2][4]

The biosynthesis of these compounds is rooted in the polyketide pathway, where simple acetate units are linked to form complex molecular scaffolds.[4][5][6] Understanding the intricate enzymatic steps that forge these molecules is paramount for their biotechnological production and for the development of novel therapeutic agents.

Foundational Framework: The Mycophenolic Acid (MPA) Pathway as a Model System

The biosynthesis of mycophenolic acid (MPA), a potent immunosuppressant, is one of the most extensively studied phthalide pathways and serves as an excellent template for understanding the formation of this compound.[2][3] The MPA biosynthetic gene cluster encodes a suite of enzymes that work in a coordinated, multi-step process.[7][8]

Assembly of the Phthalide Core

The initial and critical step is the synthesis of the phthalide core, which begins with the formation of 5-methylorsellinic acid (5-MOA). This reaction is catalyzed by a cytosolic polyketide synthase (PKS), MpaC.[7]

-

Causality of Experimental Choice: The choice to study MpaC first is logical as it's the committed step for the entire pathway. Identifying the PKS product (5-MOA) confirms the starting point of the biosynthetic journey.

The pathway then proceeds through a series of oxidative modifications and a key lactonization step, catalyzed by the fascinating MpaDE' enzyme—a fusion of a cytochrome P450 monooxygenase and a hydrolase.[2][3] This enzyme converts 5-MOA into 5,7-dihydroxy-4-methylphthalide (DHMP), an intermediate that is structurally very similar to our target molecule.

Enzymatic Steps and Intermediates

The table below summarizes the core steps in the formation of the MPA phthalide backbone, which provides a strong predictive framework for the biosynthesis of this compound.

| Step | Precursor | Enzyme | Product | Cellular Location | Reference |

| 1 | 1x Acetyl-CoA, 3x Malonyl-CoA, 1x SAM | MpaC (Polyketide Synthase) | 5-methylorsellinic acid (5-MOA) | Cytosol | [7][8] |

| 2 | 5-methylorsellinic acid (5-MOA) | MpaDE' (P450-Hydrolase Fusion) | 5,7-dihydroxy-4-methylphthalide (DHMP) | Endoplasmic Reticulum | [2][3] |

Proposed Biosynthetic Pathway for this compound

Based on the established MPA pathway, we can propose a highly plausible biosynthetic route for this compound. The core structure is identical to DHMP, differing only in the hydroxylation pattern of the aromatic ring. This suggests a shared or very similar initial pathway, potentially diverging at the final tailoring steps.

The proposed pathway involves two primary stages:

-

Formation of a Dihydroxy Phthalide Intermediate: Identical to the initial steps of the MPA pathway, leading to the formation of 5,7-dihydroxy-4-methylphthalide (DHMP).

-

Reductive Dehydroxylation: A subsequent enzymatic step involving the removal of the hydroxyl group at the C-7 position of DHMP. This type of reaction is often catalyzed by a reductase enzyme, which may or may not be part of the core gene cluster.

The following diagram, generated using DOT language, illustrates this proposed pathway.

Caption: Proposed biosynthetic pathway for this compound.

Cellular Organization and Regulation: A System of Systems

The biosynthesis of natural products like phthalides is not a simple linear process occurring in the cytosol; it is an elegantly compartmentalized system.[2][3] The MPA pathway demonstrates that enzymes are localized to specific organelles, including the cytosol, the endoplasmic reticulum, and the Golgi apparatus.[3][9] This spatial separation prevents unwanted side reactions and allows for the efficient channeling of intermediates.

-

Cytosol: Site of the initial PKS-mediated assembly of the polyketide chain (MpaC).[3]

-

Endoplasmic Reticulum: Location of tailoring enzymes like the P450-hydrolase MpaDE'.[3][9]

This subcellular organization is a critical consideration for any metabolic engineering or synthetic biology approach aimed at producing these compounds. Furthermore, the genes for these pathways are typically found clustered together on the chromosome, allowing for co-regulated expression.[7] Environmental signals, such as light or nutrient availability, can trigger the transcription of these gene clusters, initiating the production of the specialized metabolite.[10]

Experimental Protocols for Pathway Elucidation and Validation

For drug development professionals and researchers, validating this proposed pathway and identifying the specific genes from a target organism requires a systematic, multi-faceted approach.

Protocol 1: Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the candidate gene cluster responsible for producing this compound in a producing fungal strain.

Methodology:

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of the target fungus.

-

Bioinformatic Analysis: Use BGC prediction software (e.g., antiSMASH) to scan the genome for polyketide synthase (PKS) gene clusters.

-

Homology Search: Within the predicted PKS clusters, perform BLAST searches for homologs of known phthalide biosynthetic genes, particularly mpaC and mpaDE. The presence of these homologs in a single cluster strongly implicates it in phthalide biosynthesis.

-

Transcriptomic Correlation: Cultivate the fungus under producing and non-producing conditions. Perform RNA-Seq analysis and correlate the expression levels of the candidate BGC genes with the production of the target molecule, as measured by LC-MS.

Caption: Workflow for identifying a candidate biosynthetic gene cluster.

Protocol 2: Heterologous Expression and Enzyme Characterization

Objective: To functionally characterize the candidate genes and confirm their role in the biosynthesis of this compound.

Methodology:

-

Gene Cloning: Amplify the candidate PKS, P450-hydrolase, and putative reductase genes from the fungal genomic DNA. Clone them into suitable expression vectors for a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).

-

Host Transformation: Transform the heterologous host with the expression constructs.

-

Co-expression and Metabolite Analysis:

-

Express the PKS gene alone and analyze the culture broth by LC-MS for the production of 5-MOA.

-

Co-express the PKS and the P450-hydrolase genes. Analyze for the production of DHMP.

-

Co-express all three genes (PKS, P450-hydrolase, reductase). Analyze for the production of the final target molecule, this compound.

-

-

Self-Validation System: The stepwise reconstruction of the pathway provides inherent validation. The appearance of the expected intermediate at each step confirms the function of the newly introduced enzyme. For example, the conversion of 5-MOA to DHMP only in the strain co-expressing the PKS and P450-hydrolase provides strong evidence for the P450-hydrolase's function.

Conclusion and Future Directions

The biosynthesis of this compound likely proceeds through a conserved polyketide pathway, analogous to the initial stages of mycophenolic acid formation. The key steps involve a polyketide synthase to create a methylated orsellinic acid precursor, followed by oxidative cyclization by a P450-hydrolase to form a dihydroxyphthalide intermediate. A final, putative reductive dehydroxylation step yields the target compound.

This guide provides a robust framework for the scientific exploration of this pathway. The outlined experimental protocols, grounded in established methodologies for natural product biosynthesis research, offer a clear path to identifying the specific genetic determinants and characterizing the enzymatic machinery. For drug development professionals, understanding this pathway is the first step toward harnessing synthetic biology to produce these valuable molecules at scale, create novel derivatives with improved therapeutic properties, and unlock the full potential of the isobenzofuranone scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Compartmentalized biosynthesis of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 6. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Introduction

5-hydroxy-4-methylisobenzofuran-1(3H)-one, also known as 5-hydroxy-4-methylphthalide, is a member of the isobenzofuranone class of compounds. This scaffold, characterized by a fused γ-lactone and aromatic ring system, is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives.[1] These activities include antioxidant, antifungal, anti-platelet, and antiproliferative effects.[1][2] The specific substitutions on the aromatic ring, such as the hydroxyl and methyl groups in the case of this compound, are critical in modulating the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for potential applications. The guide includes a summary of its key properties, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential biological significance.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its molecular structure. The arrangement of atoms and functional groups in this compound is depicted below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that many of these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [3][4] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| CAS Number | 1194700-73-6 | [4] |

| Appearance | Light Yellow Solid | [4] |

| Boiling Point (Predicted) | 431.8 ± 45.0 °C | [4] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.42 ± 0.20 | [4] |

| XLogP3 (Predicted) | 1.4 | [3] |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, the following detailed protocols are provided for the experimental determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Methodology:

-

A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the expected melting range is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for its formulation and for designing reaction conditions.

Methodology:

-

Prepare a set of vials containing 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Add a pre-weighed amount (e.g., 1 mg) of this compound to each vial.

-

Vortex each vial for 30 seconds at room temperature.

-

Visually inspect for complete dissolution.

-

If the compound dissolves, incrementally add more of the solid until saturation is reached. If it does not dissolve, the sample can be gently warmed to assess temperature effects on solubility.

-

The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or g/L).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group.

Methodology (Spectrometric Titration):

-

Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile-water).[1]

-

Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 11) to determine the absorbance maxima of the protonated and deprotonated species.

-

Prepare a series of buffered solutions with known pH values spanning the expected pKa range.

-

Add a constant aliquot of the stock solution to each buffered solution and record the UV-Vis spectrum.

-

The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the literature, the following outlines the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactone ring, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as doublets or multiplets in the range of δ 6.5-8.0 ppm. The methylene protons should present as a singlet around δ 5.0-5.5 ppm. The methyl group protons will be a singlet at approximately δ 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactone (δ 165-175 ppm), the aromatic carbons (δ 110-160 ppm), the methylene carbon (δ 65-75 ppm), and the methyl carbon (δ 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the lactone carbonyl group (C=O) around 1750-1770 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group (O-H stretching). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 164). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the isobenzofuranone core.

Plausible Synthetic Pathway

While a specific synthesis for this compound is not readily found in the literature, a plausible route can be adapted from the synthesis of similar isobenzofuranones. A potential synthetic workflow is outlined below.

Figure 2: A plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

The isobenzofuran-1(3H)-one core is present in a number of natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives have been reported to possess:

-

Antiproliferative Activity: Some C-3 functionalized isobenzofuranones have shown significant cytotoxicity against cancer cell lines.[1]

-

Antioxidant Properties: The phenolic hydroxyl group in the target molecule suggests potential radical scavenging activity.[2]

-

Enzyme Inhibition: Isobenzofuranones have been investigated as inhibitors of enzymes such as tyrosinase.

The presence of a phenolic hydroxyl group on the aromatic ring of this compound makes it an interesting candidate for further biological evaluation. The hydroxyl group can participate in hydrogen bonding with biological targets and may be crucial for its activity. Further research is warranted to explore the specific biological profile of this compound and its potential as a lead structure in drug discovery.

Conclusion

This compound is a promising, yet understudied, member of the isobenzofuranone family. This technical guide has consolidated the available predicted physicochemical data and provided a framework of established experimental protocols for the determination of its key properties. The outlined synthetic pathway offers a logical approach for its preparation, enabling further investigation. The known biological activities of related compounds suggest that this compound is a valuable target for future research in medicinal and materials chemistry. The comprehensive characterization of this molecule will be essential for unlocking its full potential.

References

Spectroscopic Data of 5-hydroxy-4-methylisobenzofuran-1(3H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS: 1194700-73-6).[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive models and comparative data from structurally similar compounds to offer a robust analytical profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this and related isobenzofuranone scaffolds.

Introduction to this compound

This compound, also known as 5-hydroxy-4-methylphthalide, belongs to the phthalide class of compounds, which are bicyclic lactones. The isobenzofuranone core is a common motif in natural products and has garnered significant interest in medicinal chemistry due to its diverse biological activities. Understanding the precise structure and electronic properties of this molecule is paramount for its potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such compounds.

The molecular structure of this compound is presented below, along with its key chemical properties.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| CAS Number | 1194700-73-6 | Apollo Scientific[2] |

| IUPAC Name | 5-hydroxy-4-methyl-2-benzofuran-1(3H)-one | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Although experimental NMR data for this compound is not publicly available, we can predict the chemical shifts based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactone ring, the methyl protons, and the hydroxyl proton. The expected chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Comparative Data |

| H-6 | 6.8 - 7.0 | d | 8.0 - 9.0 | Ortho-coupled aromatic proton, upfield shift due to the adjacent hydroxyl group. |

| H-7 | 7.2 - 7.4 | d | 8.0 - 9.0 | Ortho-coupled aromatic proton, downfield relative to H-6. |

| -CH₂- (H-3) | 5.2 - 5.4 | s | - | Methylene protons of the lactone ring, typically a singlet in this scaffold. Data from a related compound, 5-hydroxy-7-methoxy-4-methylphthalide, shows a singlet at δ 5.15 ppm for these protons.[3] |

| -CH₃ (on C-4) | 2.1 - 2.3 | s | - | Aromatic methyl group, typically a singlet. |

| -OH (on C-5) | 9.0 - 11.0 | s (broad) | - | Phenolic hydroxyl proton, chemical shift is concentration and solvent dependent and the signal is often broad. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are tabulated below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Comparative Data |

| C=O (C-1) | 168 - 172 | Carbonyl carbon of the lactone, a characteristic downfield signal. |

| -CH₂- (C-3) | 68 - 72 | Methylene carbon of the lactone ring. |

| -CH₃ (on C-4) | 10 - 15 | Aromatic methyl carbon. |

| C-3a | 120 - 125 | Aromatic quaternary carbon. |

| C-4 | 115 - 120 | Aromatic carbon bearing the methyl group. |

| C-5 | 155 - 160 | Aromatic carbon bearing the hydroxyl group, significantly downfield due to the oxygen atom. |

| C-6 | 110 - 115 | Aromatic methine carbon. |

| C-7 | 125 - 130 | Aromatic methine carbon. |

| C-7a | 145 - 150 | Aromatic quaternary carbon adjacent to the lactone oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Rationale / Comparative Data |

| Phenolic -OH | 3200 - 3600 (broad) | O-H stretch | The broadness is due to hydrogen bonding. |

| Aromatic C-H | 3000 - 3100 | C-H stretch | Characteristic of sp² C-H bonds. |

| Aliphatic C-H | 2850 - 3000 | C-H stretch | From the methyl and methylene groups. |

| Lactone C=O | 1740 - 1780 | C=O stretch | The high frequency is characteristic of a five-membered lactone ring. A related isobenzofuranone derivative showed a strong carbonyl signal at 1714 cm⁻¹.[4] |

| Aromatic C=C | 1500 - 1600 | C=C stretch | Multiple bands are expected for the aromatic ring. |

| C-O | 1200 - 1300 | C-O stretch | From the ester and ether linkages in the lactone ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺•): m/z = 164.0473 (calculated for C₉H₈O₃)[1]

-

Key Fragmentation Pathways: The fragmentation of isobenzofuranones often involves the loss of small neutral molecules like CO and CO₂ from the lactone ring, as well as cleavages related to the substituents on the aromatic ring. A plausible fragmentation pathway is proposed below.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following are general, standardized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source, where it is bombarded with a beam of electrons (typically 70 eV). This method provides detailed fragmentation patterns.

-

ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). This is a softer ionization technique that often keeps the molecular ion intact.

-

For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

The spectroscopic data profile of this compound, as established through predictive methods and comparison with analogous structures, provides a valuable resource for its identification and characterization. The predicted NMR, IR, and MS data are consistent with the proposed chemical structure and offer a detailed fingerprint for this compound. This technical guide serves as a foundational reference for researchers working with this and related isobenzofuranone derivatives, facilitating their further investigation and application in various scientific fields.

References

biological activity of isobenzofuranone compounds.

An In-depth Technical Guide to the Biological Activities of Isobenzofuranone Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Isobenzofuranone derivatives, a significant class of lactones, have emerged as a focal point of intensive research due to their extensive and potent biological activities.[1][2] These compounds, characterized by a γ-lactone ring fused to a benzene ring, are prevalent in various natural sources, including fungi and plants, and have also been the subject of extensive synthetic exploration.[2][3][4] Their structural diversity allows for a wide spectrum of pharmacological effects, positioning them as promising candidates for drug discovery and development in therapeutic areas such as oncology, infectious diseases, and neurology.[1][5] This technical guide provides a comprehensive examination of the multifaceted biological activities of isobenzofuranone compounds. It is designed to equip researchers, scientists, and drug development professionals with an in-depth understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Isobenzofuranones: A Scaffold of Therapeutic Promise

The isobenzofuran-1(3H)-one, or phthalide, core structure is a versatile scaffold that has been extensively modified to generate a vast library of derivatives with diverse biological functions.[6][7] The inherent reactivity and structural features of this scaffold allow for functionalization at various positions, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties.[6] Natural sources, particularly fungi, are rich producers of isobenzofuranones, offering a plethora of novel chemical entities for investigation.[3][8] Concurrently, synthetic chemistry has enabled the rational design and synthesis of isobenzofuranone analogs with enhanced potency and selectivity.[9][10] This guide will delve into the key biological activities that have established isobenzofuranones as a privileged scaffold in medicinal chemistry.

Antiproliferative and Cytotoxic Activities: A Cornerstone of Cancer Research

A substantial body of research has been dedicated to unraveling the anticancer potential of isobenzofuranone derivatives.[1][11] Numerous studies have compellingly demonstrated their capacity to impede the proliferation of a wide range of cancer cell lines, highlighting their potential as novel chemotherapeutic agents.[6][10][12]

Mechanism of Action

The cytotoxic effects of isobenzofuranones are often multifaceted. Some derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[13] This can be achieved through the modulation of key signaling pathways involved in cell survival and death. For instance, some benzofuran derivatives have been found to inhibit anti-apoptotic proteins like Bcl-2 and potentiate the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and programmed cell death.[13] Other proposed mechanisms include the inhibition of enzymes crucial for cancer cell growth and proliferation.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of isobenzofuranone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth.[1][10] These values are determined through in vitro assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely adopted colorimetric method for assessing cell viability.[1][6]

Table 1: Cytotoxicity of Selected Isobenzofuranone Derivatives Against Various Cancer Cell Lines [6][11][12]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (Myeloid Leukemia) | 2.79 | [6] |

| Compound 18 | K562 (Myeloid Leukemia) | 1.71 | [6] |

| Compound 9 | HL-60 (Leukemia) | 3.24 (µg/mL) | [12] |

| Compound 9 | SF295 (Glioblastoma) | 10.09 (µg/mL) | [12] |

| Compound 9 | MDA-MB435 (Melanoma) | 8.70 (µg/mL) | [12] |

| Etoposide (VP16) | K562 (Myeloid Leukemia) | 7.06 | [6] |

Note: Some IC50 values from the source are reported in µg/mL.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a cornerstone for evaluating the cytotoxic potential of novel compounds. The causality behind this protocol lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.

Objective: To determine the IC50 value of an isobenzofuranone derivative against a cancer cell line.

Materials:

-

Isobenzofuranone derivatives

-

Cancer cell lines (e.g., K562, U937)[1]

-

Culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.[1]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

Antimicrobial and Antifungal Activities

Certain isobenzofuranone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents.[9][14] The emergence of antibiotic resistance necessitates the discovery of new chemical entities with unique mechanisms of action, and isobenzofuranones represent a promising class in this regard.

Quantifying Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.[1] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial Activity of Selected Isobenzofuranone Derivatives [14]

| Compound | Microorganism | Activity (at 5mg/ml) |

| B1-B4 | E. coli | Good |

| B1-B4 | S. aureus | Good |

| B1-B4 | C. albicans | Good |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[1] This protocol is self-validating through the inclusion of positive (microorganism growth without the compound) and negative (broth only) controls.

Objective: To determine the MIC of an isobenzofuranone derivative against a specific microorganism.

Materials:

-

Isobenzofuranone derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the isobenzofuranone derivative in the broth medium directly in the wells of a 96-well plate.[1]

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microorganism suspension.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[1]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Enzyme Inhibitory Activity

Isobenzofuranone derivatives have been identified as potent inhibitors of various enzymes, which underscores their therapeutic potential for a range of diseases.[8][15][16]

Notable Enzyme Targets

-

Tyrosinase: This copper-containing enzyme plays a key role in melanin biosynthesis. Its inhibition is a target for treating hyperpigmentation disorders. Certain isobenzofuranones have been shown to inhibit tyrosinase activity in a concentration-dependent manner.[15]

-

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates. Its inhibition can help manage type 2 diabetes by delaying glucose absorption. Some isobenzofuranones have exhibited significant inhibitory effects against α-glucosidase.[8]

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that metabolize biogenic amines. Selective MAO-B inhibitors are of interest for treating neurodegenerative diseases like Parkinson's and Alzheimer's. Novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as potent MAO-B inhibitors.[16]

Table 3: Enzyme Inhibitory Activity of Selected Isobenzofuranone Derivatives

| Compound | Enzyme Target | IC50 (µM) | Reference |

| Compound 1 | α-Glucosidase | 76.4 | [8] |

| Compound 6c | MAO-B | 0.35 | [16] |

| Compound 6m | MAO-B | 0.32 | [16] |

| Acarbose (control) | α-Glucosidase | 67.7 | [8] |

Antioxidant Activity

Several isobenzofuranone derivatives exhibit potent antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[3][17] The antioxidant capacity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals.[1]

Experimental Protocol: DPPH Radical-Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. The underlying principle is the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Objective: To measure the ability of an isobenzofuranone derivative to scavenge the stable DPPH free radical.

Materials:

-

Isobenzofuranone derivatives

-

DPPH solution in methanol

-

Methanol

-

96-well plates

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Neurological Effects: From Antidepressant to Neuroprotective Activities

Recent studies have illuminated the potential of isobenzofuranone derivatives in the realm of neuroscience, with promising antidepressant and neuroprotective effects.

Antidepressant Activity

A series of novel isobenzofuran-1(3H)-one derivatives were found to inhibit serotonin (5-HT) reuptake, a key mechanism of action for many antidepressant drugs.[18] One compound, in particular, demonstrated significant antidepressant-like effects in a chronic restraint stress (CRS) mouse model by increasing the levels of the neurotransmitter 5-HT in the cortex.[18]

Neuroprotective Effects

In the context of ischemic stroke, inhibition of the TREK-1 potassium channel is a potential strategy for neuroprotection. A series of isobenzofuran-1(3H)-one derivatives were designed and synthesized as TREK-1 inhibitors. One potent and selective inhibitor remarkably reduced neuron death in an in vitro model of neuronal injury and effectively ameliorated brain injury in an in vivo mouse model of stroke.[19]

Amoebicidal Activity

Isobenzofuranones have also demonstrated efficacy against pathogenic free-living amoebas like Acanthamoeba castellanii, the causative agent of severe keratitis and fatal granulomatous amoebic meningoencephalitis.[20] Some derivatives have been shown to induce programmed cell death in these protozoan parasites.

Conclusion and Future Directions

The isobenzofuranone scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. From potent anticancer and antimicrobial effects to promising enzyme inhibitory and neurological activities, these compounds hold significant therapeutic potential. The continued exploration of natural sources, coupled with rational synthetic design and a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of novel isobenzofuranone-based drugs to address a wide range of unmet medical needs. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imjst.org [imjst.org]

- 15. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isobenzofuranones: new therapeutic agents against amoeba Acanthamoeba castellanii Neff. | Instituto de Productos Naturales y Agrobiología [ipna.csic.es]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 5-hydroxy-4-methylisobenzofuran-1(3H)-one. While direct biological data for this specific molecule is limited, its structural resemblance to the potent immunosuppressant Mycophenolic Acid (MPA) strongly suggests a primary hypothetical target: Inosine Monophosphate Dehydrogenase (IMPDH) . This guide will, therefore, focus on a detailed exploration of IMPDH as a therapeutic target and outline a rigorous, multi-faceted research plan to validate this hypothesis. Furthermore, we will explore secondary potential targets based on the known activities of the broader isobenzofuranone class of compounds.

Introduction: The Isobenzofuranone Scaffold and the Case for this compound

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include antioxidant, antifungal, anti-platelet, and cytotoxic properties.[1][2] The subject of this guide, this compound, is a structurally intriguing member of this class. While its specific biological profile is not extensively documented in publicly available literature, its core structure, shared with the clinically significant drug Mycophenolic Acid (MPA), provides a strong rationale for targeted investigation.

MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides.[3][4][5] This mechanism of action forms the basis of its profound immunosuppressive effects, which are leveraged in preventing organ transplant rejection and treating autoimmune diseases.[6][7] The structural parallels between MPA and this compound warrant a focused investigation into IMPDH as its primary therapeutic target.

The Primary Hypothetical Target: Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).[6] This pathway is particularly crucial for the proliferation of T and B lymphocytes, which have a limited capacity to utilize the purine salvage pathway.[4][5] Consequently, inhibition of IMPDH leads to a depletion of the intracellular guanine nucleotide pool, resulting in a cytostatic effect on these immune cells.[3][4]

There are two isoforms of human IMPDH: IMPDH1, which is constitutively expressed in most cell types, and IMPDH2, which is upregulated in proliferating cells, including activated lymphocytes and cancer cells.[4][8] MPA exhibits a greater inhibitory effect on IMPDH2, contributing to its relatively selective action on lymphocytes.[4]

Therapeutic Implications of IMPDH Inhibition

The targeted depletion of guanine nucleotides by IMPDH inhibitors has several therapeutic applications:

-

Immunosuppression: By arresting the proliferation of T and B lymphocytes, IMPDH inhibitors are highly effective in preventing the rejection of transplanted organs and managing autoimmune disorders like lupus nephritis and rheumatoid arthritis.[6][7][9]

-

Oncology: The high proliferative rate of cancer cells renders them susceptible to guanine nucleotide depletion.[6][8] IMPDH inhibitors have shown anti-tumor activity in various cancer cell lines and are being investigated for the treatment of hematological malignancies and solid tumors.[8][9]

-

Antiviral Activity: Many viruses rely on the host cell's machinery for replication, including the supply of nucleotides. By depleting the guanine nucleotide pool, IMPDH inhibitors can hamper the replication of viruses such as human cytomegalovirus (HCMV).[6][10]

The potential of this compound as an IMPDH inhibitor opens up possibilities for its development in these key therapeutic areas.

A Framework for Target Validation and Compound Characterization

The following sections outline a comprehensive, step-by-step experimental workflow to investigate whether this compound is a bona fide IMPDH inhibitor and to characterize its biological activity.

Phase 1: In Vitro Target Engagement and Enzymatic Inhibition

The initial phase focuses on direct biochemical assays to determine if the compound interacts with and inhibits IMPDH.

Experimental Protocol: IMPDH Enzymatic Assay

-

Objective: To quantify the inhibitory activity of this compound against recombinant human IMPDH1 and IMPDH2.

-

Materials:

-

Recombinant human IMPDH1 and IMPDH2 enzymes

-

Inosine-5'-monophosphate (IMP) substrate

-

Nicotinamide adenine dinucleotide (NAD+) cofactor

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Mycophenolic Acid (as a positive control)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a serial dilution of this compound and Mycophenolic Acid in the assay buffer.

-

In a 96-well plate, add the assay buffer, IMP, and NAD+.

-

Add the test compound or control to the designated wells.

-

Initiate the reaction by adding the IMPDH enzyme.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and determine the IC50 value.

-

Data Presentation: Comparative IC50 Values

| Compound | IMPDH1 IC50 (µM) | IMPDH2 IC50 (µM) |

| This compound | Experimental | Experimental |

| Mycophenolic Acid (Control) | Expected Value | Expected Value |

Logical Workflow: Initial Target Validation

Caption: Workflow for the initial in vitro validation of IMPDH inhibition.

Phase 2: Cellular Assays to Confirm Mechanism of Action

If the compound shows potent enzymatic inhibition, the next step is to verify its activity in a cellular context.

Experimental Protocol: Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on lymphocyte cell lines.

-

Materials:

-

Human T-lymphocyte cell line (e.g., Jurkat) or B-lymphocyte cell line (e.g., IM-9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Mycophenolic Acid (positive control)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the lymphocyte cell line in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of the test compound or control.

-

Incubate for 48-72 hours.

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Experimental Protocol: Guanine Rescue Assay

-

Objective: To confirm that the anti-proliferative effect is due to IMPDH inhibition.

-

Procedure:

-

Perform the cellular proliferation assay as described above.

-

In a parallel set of experiments, co-administer the test compound with an excess of guanosine.

-

If the compound's anti-proliferative effect is reversed by the addition of guanosine, it strongly supports an IMPDH-mediated mechanism of action.

-

Signaling Pathway: IMPDH Inhibition and Lymphocyte Proliferation

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt | 62637-89-2 [smolecule.com]

- 3. drugs.com [drugs.com]

- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 6. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isobenzofuranone Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of the Isobenzofuranone Core

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a vast array of natural products and synthetic compounds of significant biological importance. This bicyclic system, consisting of a fused benzene and a γ-lactone ring, represents a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile template for the design of novel therapeutic agents. One such example from this class is 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a molecule that embodies the core structure and potential for functionalization inherent to this chemical family. While specific research on this particular derivative is limited, the broader isobenzofuranone class has been the subject of extensive investigation, revealing a remarkable diversity of biological activities.

This technical guide will provide a comprehensive literature review of the isobenzofuran-1(3H)-one scaffold, with a focus on its synthesis, chemical properties, and, most importantly, its wide-ranging biological activities and the structure-activity relationships that govern them. By exploring the chemical space around this core, we aim to provide researchers and drug development professionals with a solid foundation for future investigations into this promising class of compounds.

Chemical and Physical Properties of the Isobenzofuranone Core

The fundamental isobenzofuran-1(3H)-one structure possesses a unique combination of aromatic and lactone functionalities, which dictates its chemical reactivity and physical properties. The aromatic ring can undergo electrophilic substitution reactions, while the lactone ring is susceptible to nucleophilic attack, typically leading to ring-opening.

A representative compound, this compound, has the following computed properties[1]:

| Property | Value |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

These properties suggest that compounds based on this scaffold are likely to exhibit good oral bioavailability, adhering to Lipinski's rule of five, which provides a valuable starting point for drug design[2]. The presence of the hydroxyl group in this compound, for instance, offers a potential site for further chemical modification to modulate solubility and biological activity.

Synthetic Strategies for the Isobenzofuranone Scaffold

The construction of the isobenzofuranone core can be achieved through various synthetic routes. A common and effective strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which leads to the regioselective formation of benzofuranones[3]. This method allows for the creation of complex substitution patterns on the aromatic ring[3].

Another versatile approach is the condensation of o-phthalaldehydic acid with various nucleophiles. For example, reaction with primary heterocyclic amines has been shown to afford 3-substituted isobenzofuran-1(3H)-one derivatives in good yields[4]. This method provides a straightforward way to introduce diverse functionalities at the C-3 position, which has been shown to be crucial for many of the observed biological activities[2].

The following diagram illustrates a generalized synthetic scheme for the preparation of C-3 functionalized isobenzofuran-1(3H)-ones from o-phthalaldehydic acid:

Caption: Generalized synthesis of C-3 substituted isobenzofuranones.

A Spectrum of Biological Activities: The Versatility of the Isobenzofuranone Scaffold

Derivatives of the isobenzofuran-1(3H)-one core have been reported to exhibit a wide range of biological activities, highlighting the therapeutic potential of this chemical class.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer properties of isobenzofuranones. A series of C-3 functionalized derivatives were synthesized and evaluated for their in vitro activity against lymphoma (U937) and myeloid leukemia (K562) cancer cell lines[2]. Several of these compounds inhibited 90% of cell viability at a concentration of 100 µM, with two derivatives showing biological activity superior to the commercial drug etoposide[2].

The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the substituent at the C-3 position is critical for their cytotoxic effects. The presence of aromatic functionalities at this position appears to be a key determinant of activity[2]. This is further supported by studies on benzofuran derivatives, where substitutions at the C-2 position (analogous to C-3 in isobenzofuranones) with ester or heterocyclic rings were found to be crucial for their cytotoxic activity[5].

Protein Kinase C (PKC) Ligands

Protein kinase C (PKC) is a family of enzymes that play a pivotal role in intracellular signal transduction, and their dysregulation is implicated in various diseases, including cancer. Based on the interaction of diacylglycerol (DAG) with the PKCδ C1B ligand-binding domain, novel isobenzofuranone derivatives have been designed and synthesized as PKC ligands[6]. Evaluation of their binding activities to PKCα revealed that a pivaloyl derivative was a potent ligand, and the observed structure-activity relationship was well-explained by the proposed binding model[6]. This highlights the potential of the isobenzofuranone scaffold in the design of modulators for important signaling pathways.

Herbicidal Activity